molecular formula C11H14O2S B7809018 4-(Butylthio)benzoic acid CAS No. 22683-49-4

4-(Butylthio)benzoic acid

Cat. No. B7809018
CAS RN: 22683-49-4
M. Wt: 210.29 g/mol
InChI Key: MBTLMIJJXJIUDA-UHFFFAOYSA-N
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Description

4-(Butylthio)benzoic acid is a useful research compound. Its molecular formula is C11H14O2S and its molecular weight is 210.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Butylthio)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Butylthio)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Antimicrobial and Preservative Properties

4-(Butylthio)benzoic acid, as a derivative of benzoic acid, exhibits properties similar to benzoic acid and its derivatives, widely recognized for their antimicrobial and preservative capabilities. These compounds, including benzoic acid and its derivatives, are extensively used as antibacterial and antifungal agents in various products, such as food, cosmetics, and pharmaceuticals (del Olmo, Calzada, & Nuñez, 2017).

2. Role in Pharmacokinetics

In pharmacokinetics, derivatives of benzoic acid like 4-(Butylthio)benzoic acid can play a crucial role. For instance, the metabolite of benzonatate, 4-(butylamino)benzoic acid, can be used to understand the pharmacokinetics of drugs, as demonstrated in a study involving healthy Chinese volunteers (Man et al., 2019).

3. Contribution to Crystallography

In the field of crystallography, compounds similar to 4-(Butylthio)benzoic acid have been instrumental. For example, the crystal structure of a drug involving a benzoic acid derivative was determined using solid-state NMR spectroscopy, which highlights the relevance of such compounds in understanding molecular structures (Baias et al., 2013).

4. Application in Coordination Chemistry

Derivatives of benzoic acid, like 4-(Butylthio)benzoic acid, are used in coordination chemistry to synthesize luminescent zinc(II) coordination polymers. These polymers, assembled from varying flexible thioether ligands, demonstrate significant applications in materials science (Ren et al., 2008).

5. Enhancement of Polymer Properties

In polymer science, benzoic acid derivatives contribute to modifying properties like thermal and rheological behaviors. For example, the introduction of benzoic acid fragments into polydimethylsiloxanes significantly impacts these properties, showcasing the versatility of such compounds in materials research (Gorodov et al., 2018).

6. Analytical and Spectroscopic Studies

Benzoic acid derivatives are also vital in spectroscopic studies. For instance, the vibrational, NMR, and UV-Vis spectra of 4-butyl benzoic acid have been extensively analyzed, providing valuable insights into molecular structure and behavior (Karabacak et al., 2012).

7. Applications in Solar Cell Technology

The derivatives of benzoic acid find applications in renewable energy, particularly in the development of organic dyes for dye-sensitized solar cells. Their role as electron acceptors in such dyes significantly impacts the efficiency and performance of solar cells (Gupta et al., 2015).

properties

IUPAC Name

4-butylsulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2S/c1-2-3-8-14-10-6-4-9(5-7-10)11(12)13/h4-7H,2-3,8H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBTLMIJJXJIUDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601312711
Record name 4-(Butylthio)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601312711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Butylthio)benzoic acid

CAS RN

22683-49-4
Record name 4-(Butylthio)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22683-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Butylthio)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601312711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

n-Butyllithium (6.8 ml, 10.0M in hexane, 0.068 mol) was added to a stirred, cooled (-78° C.) solution of compound 1 (16.56 g, 0.067 mol) in dry THF (200 ml), under dry nitrogen at -78° C. The mixture was maintained under these conditions for a further 0.5 h (glc analysis confirmed a complete reaction) before being poured into a slurry of `Cardice` and dry THF. The mixture was allowed to warm to room temperature overnight. The combined organic extracts were evaporated in vacuo and the residue was dissolved in boiling acetic acid. Ice (400 g) was added to the solution and the product was filtered off and dried in vacuo (KOH, P2O5).
Quantity
6.8 mL
Type
reactant
Reaction Step One
Quantity
16.56 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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